molecular formula C10H10ClNS B1363809 2-Chloro-6-(1-methylethyl)benzothiazole CAS No. 856171-16-9

2-Chloro-6-(1-methylethyl)benzothiazole

Cat. No.: B1363809
CAS No.: 856171-16-9
M. Wt: 211.71 g/mol
InChI Key: PKSULTRTWYRDMU-UHFFFAOYSA-N
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Description

2-Chloro-6-(1-methylethyl)benzothiazole is a chemical compound belonging to the class of benzothiazole derivatives. It is characterized by the presence of a chlorine atom and an isopropyl group attached to the benzothiazole ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-(1-methylethyl)benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it acts as a ligand that binds to dopamine receptors, specifically the D2-like receptors, with a binding affinity of Kd = 1.8 nM for the D4 receptor and Kd = 530 nM for the D2 receptor . These interactions are crucial for its biochemical activity and therapeutic potential.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to produce a head twitch response in rats, indicative of its agonist activity at dopamine receptors in the brain . This compound also exhibits antipsychotic properties in vivo, further highlighting its impact on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective antagonist of the D2-like receptors, it binds to these receptors and modulates their activity, leading to various physiological effects . This binding interaction is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the compound remains stable under specific conditions and continues to exhibit its biochemical activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, while at higher doses, it may cause toxic or adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for its biochemical activity and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1-methylethyl)benzothiazole typically involves the cyclization of 2-aminothiophenols with appropriate reagents. One common method includes the use of tetramethylthiuram disulfide (TMTD) in water, which facilitates the cyclization process . Another approach involves the nucleophilic substitution of 2-chlorobenzothiazole, where the chlorine atom is replaced by an isopropyl group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including microwave irradiation and one-pot multicomponent reactions. These methods are designed to enhance yield and efficiency while minimizing environmental impact .

Chemical Reactions Analysis

Comparison with Similar Compounds

2-Chloro-6-(1-methylethyl)benzothiazole can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-propan-2-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNS/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSULTRTWYRDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365952
Record name 2-Chloro-6-(1-methylethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856171-16-9
Record name 2-Chloro-6-(1-methylethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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